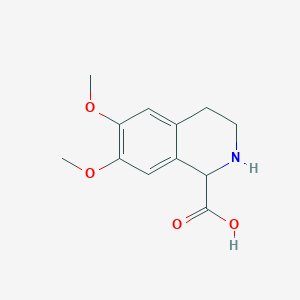

6,7-Dimethoxy-1,2,3,4-tetrahydroisochinolin-1-carbonsäure

Übersicht

Beschreibung

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a compound belonging to the class of tetrahydroisoquinolines, which are widely distributed in nature as alkaloids. These compounds are known for their diverse biological activities and are employed in medicinal chemistry for the development of various therapeutic agents .

Wissenschaftliche Forschungsanwendungen

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has several scientific research applications:

Wirkmechanismus

Target of Action

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (hereafter referred to by its full name) is a compound with a broad spectrum of biological activity . It has been identified as a potential inhibitor of the influenza virus polymerase acidic (PA) endonuclease domain . This domain plays a crucial role in the replication of the influenza virus, making it a promising target for antiviral drug development .

Mode of Action

It is believed to interact with its target, the pa endonuclease domain, inhibiting its function and thus preventing the replication of the influenza virus .

Biochemical Pathways

The inhibition of the PA endonuclease domain disrupts the life cycle of the influenza virus, preventing it from replicating and spreading. This affects the biochemical pathways involved in viral replication .

Pharmacokinetics

It has been shown to have a good plasma drug concentration after oral administration , suggesting that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of the PA endonuclease domain by 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid results in the disruption of the influenza virus life cycle. This leads to a decrease in viral replication and spread, potentially reducing the severity of influenza infections .

Biochemische Analyse

Biochemical Properties

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines . This inhibition can lead to increased levels of neurotransmitters such as dopamine, which is beneficial in the treatment of neurological disorders like Parkinson’s disease. Additionally, 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid interacts with other biomolecules, including receptors and transporters, influencing various biochemical pathways.

Cellular Effects

The effects of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid on cellular processes are profound. It has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can influence the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . By modulating this pathway, 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can affect cell growth and survival, making it a potential candidate for cancer therapy. Furthermore, it can alter the expression of genes involved in oxidative stress response, thereby protecting cells from damage.

Molecular Mechanism

At the molecular level, 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid exerts its effects through various mechanisms. It binds to specific enzymes and receptors, leading to their inhibition or activation. For instance, its binding to COMT results in the inhibition of this enzyme, thereby increasing the levels of catecholamines . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in cell growth, differentiation, and survival.

Temporal Effects in Laboratory Settings

The effects of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Its long-term effects on cellular function can be significant. Prolonged exposure to 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can lead to sustained changes in gene expression and cellular metabolism, which may have therapeutic implications.

Dosage Effects in Animal Models

The effects of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid in animal models are dose-dependent. At low doses, this compound can exert beneficial effects, such as neuroprotection and anti-inflammatory activity . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes . These metabolic reactions can lead to the formation of various metabolites, which may have distinct biological activities. Additionally, this compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters (OCTs) . Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . These localizations can influence its interactions with biomolecules and its overall biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

A simple and convenient synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization. The diastereomeric morpholinone derivative N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction is further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the described synthetic route can be adapted for larger-scale production with appropriate modifications to the reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the carboxylic acid moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of corresponding quinones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted tetrahydroisoquinoline derivatives.

Vergleich Mit ähnlichen Verbindungen

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be compared with other similar compounds such as:

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group, which may affect its biological activity and chemical reactivity.

1,2,3,4-Tetrahydroisoquinoline: Lacks both methoxy groups and the carboxylic acid group, resulting in different chemical properties and biological activities.

The presence of methoxy groups and the carboxylic acid moiety in 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid contributes to its unique chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Biologische Aktivität

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (commonly referred to as DMTHIQ) is a compound belonging to the class of tetrahydroisoquinolines. This compound has garnered attention due to its potential biological activities and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

- Chemical Formula : CHNO

- Molecular Weight : 237.255 g/mol

- IUPAC Name : 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

- CAS Number : Not Available

Antiviral Properties

Research indicates that DMTHIQ exhibits antiviral activity by inhibiting the polymerase acidic (PA) endonuclease domain of influenza viruses. This suggests its potential as a therapeutic agent in treating influenza infections .

Inhibition of Enzymatic Activity

DMTHIQ has been shown to effectively inhibit the activity of New Delhi metallo-β-lactamase (NDM-1), an enzyme responsible for antibiotic resistance in various bacterial pathogens. This inhibition could make DMTHIQ a candidate for developing new antibacterial agents .

Neuroprotective Effects

The compound is also noted for its neuroprotective properties. It acts as a peripheral catechol-O-methyltransferase inhibitor (COMTI), which may be beneficial in treating neurodegenerative diseases such as Parkinson’s disease. This mechanism is particularly relevant given the role of COMT in dopamine metabolism .

Synthesis and Derivatives

The synthesis of DMTHIQ has been achieved through several methods, including the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization. These synthetic routes allow for the production of both enantiomers of the compound, which may exhibit differing biological activities .

Study on Antiviral Activity

In a study published in Molecules, DMTHIQ was evaluated for its ability to inhibit influenza virus replication. The results demonstrated significant antiviral activity at low concentrations, indicating its potential use in antiviral drug development .

Inhibition of NDM-1

A separate study highlighted DMTHIQ's capacity to inhibit NDM-1 effectively, showcasing its potential role in combating antibiotic resistance. The compound was tested against various bacterial strains known to express this enzyme, with promising results .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-16-9-5-7-3-4-13-11(12(14)15)8(7)6-10(9)17-2/h5-6,11,13H,3-4H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCPCZCANFUBIEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480500 | |

| Record name | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41143-95-7 | |

| Record name | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key chemical reactions used in the synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid?

A1: Two main reactions are employed in the synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid:

- Petasis Reaction: This multicomponent reaction forms the morpholinone derivative, a crucial intermediate. This reaction involves a condensation between an amine, a carbonyl compound (aldehyde or ketone), and a boronic acid. [, , ]

- Pomeranz–Fritsch–Bobbitt Cyclization: This classic method constructs the tetrahydroisoquinoline core from the morpholinone derivative obtained in the previous step. It involves the cyclization of a benzylamine derivative with an aldehyde or ketone, followed by an intramolecular ring closure. [, , ]

Q2: Can the stereochemistry of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid be controlled during synthesis?

A: Yes, the synthesis can be controlled to obtain specific enantiomers. [, ] For example:

- Dynamic kinetic resolution: This enzymatic method utilizes CAL-B or subtilisin Carlsberg to selectively hydrolyze the ethyl ester of the racemic mixture, resulting in high enantiopurity (92–98% ee) for both the (R) and (S) enantiomers. []

- Diastereoselective approach: Employing chiral aminoacetaldehyde acetals in the Petasis reaction allows for the diastereoselective synthesis of the morpholinone derivative, which ultimately leads to the desired enantiomer of the final product with high enantiomeric excess (90% ee). []

Q3: What are the advantages of the described synthetic approaches for 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid?

A3: The described methods offer several advantages:

- Simplicity and Convenience: Both the Petasis reaction and the Pomeranz–Fritsch–Bobbitt cyclization are relatively straightforward to perform, requiring readily available reagents and mild reaction conditions. []

- Stereochemical Control: As mentioned, both enantiomers of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be synthesized with high enantiomeric excess through careful selection of reaction conditions and starting materials. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.